molecular formula C15H33NO B1210735 N,N-Dimethyl-1-methyldodecylamine oxide CAS No. 60729-78-4

N,N-Dimethyl-1-methyldodecylamine oxide

Cat. No.: B1210735
CAS No.: 60729-78-4
M. Wt: 243.43 g/mol
InChI Key: LSTLKVDCBYTHPD-UHFFFAOYSA-N
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Description

Contextualization within Amine Oxide Chemistry and Amphiphilic Molecule Research

Amine oxides are a class of chemical compounds characterized by a nitrogen-oxygen coordinate covalent bond. researchgate.net In the case of N,N-Dimethyl-1-methyldodecylamine oxide, the nitrogen atom is bonded to two methyl groups, a dodecyl group with a methyl substituent, and an oxygen atom. This structure places it within the family of tertiary amine oxides. wikipedia.org

The defining characteristic of this compound is its amphiphilic nature. The molecule consists of a polar head group, the dimethylamine (B145610) oxide moiety, which is hydrophilic, and a long, nonpolar hydrocarbon tail, the 1-methyldodecyl group, which is hydrophobic. This molecular architecture is the cornerstone of its functionality, allowing it to interface between polar and nonpolar environments.

In the broader context of amphiphilic molecule research, this compound is studied for its self-assembly properties. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules spontaneously organize into larger structures such as micelles. sigmaaldrich.com This behavior is fundamental to its role as a surfactant, where it can encapsulate nonpolar substances like oils and greases, allowing them to be dispersed in water.

Historical Development and Trajectory of Academic Inquiry into this compound

Initial academic inquiry into such compounds was driven by their excellent surface-active properties, including their ability to act as detergents, foaming agents, and emulsifiers. researchgate.netmedchemexpress.com Early research would have focused on elucidating the relationship between the molecular structure of the amine oxide, such as the length of the alkyl chain, and its performance as a surfactant.

More recently, the trajectory of academic inquiry has shifted towards more specialized applications in biotechnology and materials science. Researchers have explored its use in solubilizing proteins, including membrane proteins, which are notoriously difficult to study in their native state. sigmaaldrich.comnih.gov Its non-denaturing properties at certain concentrations make it a valuable tool in structural biology. wikipedia.org

Fundamental Principles Governing the Behavior of this compound

The behavior of this compound in solution is governed by fundamental physicochemical principles related to its amphiphilic structure. The hydrophobic effect is the primary driving force for its self-assembly in aqueous environments. The hydrocarbon tails are expelled from the water, leading to the formation of micelles where the hydrophobic tails are shielded from the water in the core, and the hydrophilic head groups form the outer surface.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. Below the CMC, the molecules exist primarily as monomers. Above the CMC, the formation of micelles leads to significant changes in the physical properties of the solution, such as surface tension and conductivity. researchgate.net The CMC of N,N-Dimethyldodecylamine N-oxide is approximately 1-2 mM. sigmaaldrich.com

The properties of this compound can also be influenced by environmental factors such as pH and temperature. As a weak base, the amine oxide can be protonated at low pH, which alters the charge of the head group and can affect its surfactant properties.

Physicochemical Properties of N,N-Dimethyldodecylamine N-oxide

PropertyValue
Molecular Formula C14H31NO
Molar Mass 229.40 g/mol
Appearance White solid
Melting Point 132-133 °C
Critical Micelle Concentration (CMC) 1-2 mM

Note: The data in this table is compiled from various sources. sigmaaldrich.comwikipedia.orgnih.gov

Overview of Contemporary Research Themes and Challenges in this compound Chemistry

Contemporary research on this compound is multifaceted, with significant efforts in the fields of biochemistry, drug delivery, and materials science.

In biochemistry, it is widely used for the solubilization and stabilization of proteins, particularly membrane proteins, for structural and functional studies. sigmaaldrich.comnih.gov Its ability to mimic the lipid bilayer of cell membranes makes it an invaluable tool for extracting these proteins from their native environment without causing denaturation. wikipedia.org For instance, it has been used in the cell lysis and resuspension of cell pellets for western blot analysis. sigmaaldrich.com A 2022 study in the journal Langmuir investigated the interaction between N,N-Dimethyldodecylamine N-oxide (DDAO) and the globular protein β-lactoglobulin (βLG), finding that DDAO induces unfolding of the protein at concentrations above its CMC. nih.gov

In the realm of drug delivery, the micellar properties of this compound are being explored for the encapsulation and targeted delivery of hydrophobic drugs. chemimpex.com The hydrophobic core of the micelles can serve as a reservoir for drug molecules, increasing their solubility in aqueous environments and potentially improving their bioavailability.

Despite its wide utility, there are ongoing challenges in the chemistry of this compound. One of the primary challenges lies in the synthesis and purification of the compound. While several synthetic routes exist, achieving high purity at a low cost can be difficult. researchgate.net The presence of impurities can significantly affect its performance in sensitive applications like protein crystallization.

Another challenge is to gain a more precise understanding and control over its self-assembly into different nanostructures. The formation of micelles is well-understood, but the ability to direct its assembly into other morphologies, such as vesicles or liquid crystalline phases, could open up new applications in materials science and nanotechnology. wikipedia.org

Selected Research Findings on N,N-Dimethyldodecylamine N-oxide

Research AreaKey Finding
Protein Biochemistry Induces unfolding of β-lactoglobulin at concentrations above its CMC, forming a protein-decorated micelle structure. nih.gov
Biophysical Characterization Has a minimal impact on the critical micelle concentration (CMC) of DDAO. nih.gov
Structural Biology Used for the extraction and purification of membrane proteins due to its non-denaturing properties. wikipedia.org
Drug Formulation Investigated for its potential to enhance the solubility and bioavailability of medications. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60729-78-4

Molecular Formula

C15H33NO

Molecular Weight

243.43 g/mol

IUPAC Name

N,N-dimethyltridecan-2-amine oxide

InChI

InChI=1S/C15H33NO/c1-5-6-7-8-9-10-11-12-13-14-15(2)16(3,4)17/h15H,5-14H2,1-4H3

InChI Key

LSTLKVDCBYTHPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(C)[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCCCC(C)[N+](C)(C)[O-]

Other CAS No.

60729-78-4

Synonyms

1-(methyldodecyl)dimethylamine-N-oxide
1-methyldodecyldimethylamine oxide
2-ATDNO
MDDMAO
N,N-dimethyl-1-methyldodecylamine oxide
N-(1-methyldodecyl)-N,N-dimethylamine oxide

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N,n Dimethyl 1 Methyldodecylamine Oxide

Direct Oxidation Pathways for N,N-Dimethyl-1-methyldodecylamine Oxide Formation

The conversion of N,N-Dimethyl-1-methyldodecylamine to its corresponding N-oxide is typically achieved through direct oxidation. This process involves the introduction of an oxygen atom to the nitrogen center of the tertiary amine.

Peroxide-Mediated Oxidation: Reaction Kinetics and Catalytic Enhancements

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for the N-oxidation of tertiary amines. researchgate.net The reaction of N,N-dimethylalkylamines with hydrogen peroxide generally follows a kinetic model that is first-order in the concentration of the amine and can exhibit a more complex, often 3/2-order, dependence on the hydrogen peroxide concentration. semanticscholar.org The rate of this oxidation is influenced by the steric hindrance around the nitrogen atom; increased steric bulk tends to decrease the reaction rate. semanticscholar.org

To enhance the reaction rate and selectivity, various catalysts can be employed. Flavin-based catalysts, for instance, have been shown to significantly accelerate the H₂O₂ oxidation of aliphatic tertiary amines under mild conditions. acs.org The catalytic cycle for flavin catalysis is initiated by molecular oxygen in addition to the hydrogen peroxide oxidant. acs.org Metal catalysts, such as vanadium oxyacetylacetonate, can also be used to facilitate the oxidation of tertiary amines with hydroperoxides like tert-butyl hydroperoxide, allowing the reaction to proceed under relatively anhydrous conditions. orgsyn.org

The table below summarizes kinetic data for peroxide-mediated oxidation of analogous tertiary amines.

Amine SubstrateOxidantCatalystRate Constant (k)Order (Amine)Order (H₂O₂)
1-Octyl dimethyl amineH₂O₂None0.16 M⁻¹h⁻¹11.5
2-Ethylhexyl dimethyl amineH₂O₂None0.046 M⁻¹h⁻¹11.5
N,N-dimethyldodecylaminetert-butyl hydroperoxideVanadium oxyacetylacetonateData not specifiedData not specifiedData not specified

Heterogeneous and Homogeneous Catalysis in N-Oxidation of N,N-Dimethyl-1-methyldodecylamine

Both heterogeneous and homogeneous catalysts can be utilized for the N-oxidation of tertiary amines. Homogeneous catalysts, such as bridging hydroxo complexes of Pt(II), have demonstrated effectiveness in oxidizing tertiary amines with hydrogen peroxide under mild conditions, with reaction yields being particularly high for more electron-rich amines. rsc.orgresearchgate.net Ruthenium-based catalysts have also been employed for the N-oxidation of various tertiary nitrogen compounds. researchgate.net

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture. Tungsten exchanged hydroxyapatite (B223615) (W/HAP) is one such example that has been used for the N-oxidation of tertiary amines with 30% hydrogen peroxide, providing excellent yields. researchgate.net These catalytic systems are part of a broader effort to develop more environmentally friendly chemical processes.

Solvent Effects and Reaction Parameter Optimization for Selective this compound Synthesis

The choice of solvent can significantly impact the rate and selectivity of N-oxidation reactions. In the oxidation of alkyl dimethyl amines with hydrogen peroxide, the presence of water in an isopropanol/water mixture has been shown to affect the reaction rate. semanticscholar.org The rate increases with increasing water concentration up to a certain point (approximately 4.5 M), after which it becomes insensitive to further increases in water concentration. semanticscholar.org

For oxidations using tert-butyl hydroperoxide, organic solvents like tert-butyl alcohol are suitable. orgsyn.org The optimization of reaction parameters such as temperature and reactant concentrations is crucial for maximizing the yield and purity of the desired N-oxide. For instance, in the synthesis of N,N-dimethyldodecylamine oxide, the reaction with tert-butyl hydroperoxide is initiated and then brought to reflux to ensure completion. orgsyn.org

Synthesis of N,N-Dimethyl-1-methyldodecylamine Precursors

The synthesis of the tertiary amine precursor, N,N-Dimethyl-1-methyldodecylamine, is a critical step. This can be achieved through various synthetic routes, including reductive amination and alkylation reactions.

Reductive Amination Strategies for Alkyl Amine Generation

Reductive amination is a robust method for the synthesis of tertiary amines from aldehydes or ketones. nih.govcam.ac.uk This process typically involves the condensation of a secondary amine with a carbonyl compound to form an iminium ion, which is then reduced by a hydride reagent. nih.gov For the synthesis of N,N-dimethylalkylamines, dimethylamine (B145610) can be reacted with an appropriate aldehyde or ketone. koreascience.kr

Various reducing agents can be employed, with sodium cyanoborohydride being a widely used but toxic option. koreascience.krresearchgate.net Less toxic alternatives include borane (B79455) pyridine, sodium triacetoxyborohydride, and borohydride (B1222165) exchange resin (BER). koreascience.krorganic-chemistry.org The combination of titanium(IV) isopropoxide and sodium borohydride also provides an efficient method for reductive amination. koreascience.kr Another approach involves the catalytic hydrogenation of an N,N-dimethyldodecylamide over a Ni/γ-Al₂O₃ catalyst. semanticscholar.org

The table below outlines various reductive amination methods for the synthesis of tertiary amines.

Carbonyl CompoundAmineReducing Agent/CatalystProduct
Aldehyde/KetoneSecondary AmineSodium CyanoborohydrideTertiary Amine
Aldehyde/KetoneDimethylamineBorohydride Exchange Resin (BER)N,N-dimethylalkylamine
N,N-dimethyldodecylamide-H₂/Ni/γ-Al₂O₃N,N-dimethyldodecylamine
AldehydeDimethylamineH₂/Hydrogenation CatalystN,N-dimethylamine

Alkylation Reactions in the Formation of Tertiary Amine Intermediates

Alkylation of amines is another fundamental route to tertiary amines. wikipedia.org This involves the reaction of a secondary amine with an alkylating agent, such as an alkyl halide. jst.go.jp The reaction of a secondary amine with an alkyl halide in the presence of a base like potassium hydride can yield the corresponding tertiary amine. jst.go.jp

However, a significant challenge in the alkylation of primary or secondary amines is the potential for over-alkylation, where the product amine reacts further with the alkylating agent. wikipedia.org For this reason, N-alkylation is often more suitable for the synthesis of quaternary ammonium (B1175870) salts from tertiary amines, where over-alkylation is not a concern. wikipedia.org Despite this, under controlled conditions, alkylation can be a viable method for producing tertiary amines.

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of this compound, a specialty surfactant, is increasingly guided by the principles of green chemistry, which prioritize the reduction of environmental impact through innovative chemical design. These approaches focus on the use of safer reagents, the development of efficient catalytic processes, and the maximization of atom efficiency to minimize waste. The primary route to this compound involves the oxidation of its precursor, the tertiary amine N,N-Dimethyl-1-methyldodecylamine.

Development of Environmentally Benign Oxidants and Catalytic Systems

The cornerstone of green synthesis for amine oxides is the selection of an oxidant that is effective, safe, and generates minimal waste. Hydrogen peroxide (H₂O₂) is widely regarded as an ideal oxidant for this purpose due to its high oxygen content and the fact that its only byproduct is water, making it an environmentally benign reagent. researchgate.netwikipedia.org Traditional methods often involved direct oxidation with H₂O₂, but these uncatalyzed reactions can be slow and require higher temperatures, leading to potential side reactions and increased energy consumption.

Several classes of catalysts have proven effective for the N-oxidation of tertiary amines:

Layered Double Hydroxides (LDHs): Catalytic systems using Mg-Al hydrotalcite, a type of LDH, intercalated with tert-butoxide anions have demonstrated high efficiency. These catalysts facilitate the reaction between H₂O₂ and an additive like benzonitrile (B105546) to form a reactive intermediate that efficiently transfers an oxygen atom to the tertiary amine. This method can achieve yields as high as 98% in just 3 hours, a significant improvement over uncatalyzed processes that may only reach 65% yield after 24 hours.

Tungsten-Based Catalysts: Tungsten exchanged hydroxyapatite (W/HAP) is another heterogeneous catalyst that effectively promotes the oxidation of tertiary amines with 30% hydrogen peroxide. researchgate.net This system is part of a broader effort to develop active catalysts that work with aqueous H₂O₂ to create cleaner production routes. researchgate.net

Noble Metal Catalysts: While aiming to reduce reliance on hazardous metals is a goal of green chemistry, highly efficient catalysts based on noble metals like platinum and ruthenium have been developed. researchgate.netresearchgate.net For instance, nano-ruthenium catalysts can efficiently oxidize tertiary nitrogen compounds using H₂O₂. researchgate.net Similarly, bridging hydroxo complexes of Platinum(II) have been shown to catalyze the oxidation of tertiary amines to N-oxides with medium to excellent yields under mild conditions. researchgate.net

Vanadium Catalysts: The use of vanadium oxyacetylacetonate as a catalyst has been documented for the oxidation of N,N-dimethyldodecylamine using tert-butyl hydroperoxide as the oxidant. orgsyn.org This procedure is noted for its short reaction time and convenience. orgsyn.org

The development of these catalytic systems represents a significant step forward in the green synthesis of amine oxides, allowing for reactions to be performed under more environmentally friendly conditions without sacrificing product yield.

Table 1: Comparison of Catalytic Systems for Tertiary Amine N-Oxidation

Catalyst System Oxidant Typical Conditions Yield Key Advantages
Mg-Al-O-t-Bu (LDH) H₂O₂ / Benzonitrile Organic Solvent ~98% High yield, short reaction time, heterogeneous catalyst. google.com
Tungsten/Hydroxyapatite H₂O₂ (30% aq.) Aqueous media Excellent Utilizes aqueous H₂O₂, reduces waste. researchgate.net
Platinum(II) Complexes H₂O₂ Methylene (B1212753) Chloride, RT Medium to Excellent Operates under mild, room temperature conditions. researchgate.net
Vanadium Oxyacetylacetonate tert-Butyl Hydroperoxide tert-Butyl Alcohol, 65-70°C - Short reaction time. orgsyn.org

Atom Economy and Waste Minimization in Production Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with high atom economy is inherently less wasteful. The synthesis of this compound from its corresponding tertiary amine and hydrogen peroxide is an excellent example of a reaction with a high theoretical atom economy. rsc.org

In this transformation, the only byproduct is water, which is innocuous. researchgate.net All atoms from the tertiary amine precursor are incorporated into the final product. The atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% wikipedia.org

Table 2: Atom Economy Calculation for the Synthesis of this compound

Compound Chemical Formula Molecular Weight ( g/mol ) Role
N,N-Dimethyl-1-methyldodecylamine C₁₅H₃₃N 227.43 Reactant
Hydrogen Peroxide H₂O₂ 34.01 Reactant
Total Reactant Mass 261.44
This compound C₁₅H₃₃NO 243.43 Product

| Atom Economy | | (243.43 / 261.44) x 100% = 93.1% | |

This high atom economy of 93.1% underscores the intrinsic efficiency of this synthetic route. Waste minimization efforts, therefore, focus on other aspects of the production protocol:

Catalyst Recyclability: The use of heterogeneous catalysts, such as the layered double hydroxides or tungsten-exchanged hydroxyapatite, is a key strategy. researchgate.net These solid catalysts can be easily filtered out of the reaction mixture and reused multiple times, preventing the generation of metal-contaminated waste streams that can occur with homogeneous catalysts. researchgate.netgoogle.com

Solvent Choice: Minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents is another critical goal. neosciencehub.com Performing reactions in water, where possible, is highly desirable from an environmental perspective. researchgate.net Research into solvent-free conditions or the use of greener solvents continues to be an area of interest for surfactant synthesis. acs.org

Circular Economy Principles: On a broader scale, the surfactant industry is exploring circularity by utilizing waste streams from other industries as raw materials. chemanager-online.comnih.gov For instance, some companies are using inedible materials like molasses or agricultural residues to produce biosurfactants, aligning with the principles of waste minimization and a circular economy. chemanager-online.comresearchgate.net While not a direct synthesis method for the target compound, this trend reflects the industry's commitment to sustainable production protocols.

By integrating efficient and recyclable catalytic systems with an inherently atom-economical reaction, the production of this compound can be aligned with the highest standards of green chemistry, minimizing waste and environmental impact.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 1 Methyldodecylamine Oxide

Thermal Decomposition and Rearrangement Reactions of N,N-Dimethyl-1-methyldodecylamine Oxide

The thermal decomposition of this compound proceeds through a well-established pericyclic reaction known as the Cope elimination. This intramolecular elimination reaction involves the cleavage of a C-H and a C-N bond, leading to the formation of an alkene and N,N-dimethylhydroxylamine. The reaction is initiated by heat and does not require the presence of an external base or catalyst.

The mechanism of the Cope elimination is a concerted, syn-periplanar process. researchgate.netnih.gov This means that the hydrogen atom on the beta-carbon (the carbon adjacent to the carbon bearing the N-oxide group) and the N,N-dimethylamino oxide group must be oriented on the same side of the C-C bond for the reaction to occur. The reaction proceeds through a five-membered cyclic transition state where the oxygen atom of the N-oxide acts as an internal base, abstracting the beta-hydrogen. researchgate.netnih.gov Simultaneously, the C-H bond breaks, a new C=C double bond forms, and the C-N bond cleaves, resulting in the liberation of the alkene and N,N-dimethylhydroxylamine. researchgate.net

For this compound, there are two different beta-carbons from which a proton can be abstracted: the methyl group attached to the same carbon as the N-oxide (C1') and the methylene (B1212753) group of the dodecyl chain (C2). This leads to the potential formation of two different alkene isomers. The regioselectivity of the Cope elimination is generally governed by steric factors, favoring the abstraction of the most accessible proton. This often results in the formation of the least substituted alkene, a trend known as Hofmann's rule. rsc.org

The primary products of the thermal decomposition of this compound are two isomeric alkenes and N,N-dimethylhydroxylamine. A study utilizing pyrolysis gas-liquid chromatography identified the specific alkene products as 1-tridecene (B165156) and trans-2-tridecene (B1234613). thermofisher.com The formation of these products is consistent with the Cope elimination mechanism, where proton abstraction can occur from either the terminal methyl group of the dodecyl chain (leading to 1-tridecene) or the adjacent methylene group (leading to 2-tridecene).

The same study quantified the ratio of these isomeric alkenes, finding that 1-tridecene and trans-2-tridecene are formed in a ratio of 1.68. thermofisher.com This indicates a preference for the formation of the terminal, less substituted alkene, which aligns with the general principles of the Hofmann rule often observed in Cope eliminations. rsc.orgthermofisher.com

The other major byproduct of this reaction is N,N-dimethylhydroxylamine. While specific analytical data for the characterization of these products from the decomposition of this compound is not extensively detailed in the readily available literature, their identification is based on the well-understood mechanism of the Cope elimination. researchgate.netnih.gov

Table 1: Thermal Decomposition Products of this compound

Product NameChemical FormulaIsomer Ratio
1-TrideceneC13H261.68
trans-2-TrideceneC13H261
N,N-DimethylhydroxylamineC2H7NONot Applicable

Reduction Chemistry of this compound

The N-oxide functionality of this compound can be readily reduced to the corresponding tertiary amine, N,N-Dimethyl-1-methyldodecylamine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. Transition metal catalysts such as nickel, palladium, or platinum are typically employed for this purpose. For instance, the catalytic hydrogenation of N,N-dimethyldodecylamide to N,N-dimethyldodecylamine has been successfully carried out using a Ni/γ-Al2O3 catalyst. researchgate.net While this is the reduction of an amide rather than an amine oxide, it demonstrates the utility of nickel catalysts in the synthesis of the corresponding amine.

Other reducing agents can also be effective for the reduction of amine oxides. These include metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. Aliphatic amine oxides are generally considered to be more easily reduced than aromatic amine oxides. Some sources suggest that even milder reducing agents like zinc in acetic acid or sulfurous acid can be used for the reduction of aliphatic N-oxides.

Electrochemical methods can also be employed for the reduction of amine oxides. While specific studies on the electrochemical reduction of this compound are not prevalent, the general principles of electrochemical reactions of nitrogen-containing organic compounds are applicable. The electrochemical reduction of a tertiary amine oxide would involve the transfer of electrons to the N-oxide bond, leading to its cleavage and the formation of the corresponding tertiary amine.

The mechanism of electrochemical reduction would likely involve the direct reduction of the N-oxide at the cathode. The specific potential required for this reduction would depend on the electrode material, the solvent, and the supporting electrolyte used. Mechanistic studies on the electrochemical oxidation of aliphatic amines have shown that the process involves the formation of radical cations. nih.gov A reverse process for the reduction of N-oxides would be expected to proceed through a distinct pathway.

Acid-Base Equilibria and Protonation Dynamics of this compound

This compound is an amphoteric compound, capable of acting as a weak base. The oxygen atom of the N-oxide group can be protonated by an acid to form a hydroxylammonium cation. The basicity of the amine oxide is a key parameter influencing its behavior in aqueous solutions and its interaction with other molecules.

The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, is a measure of the basicity of the amine oxide. A study on the protonation behavior of a structurally similar compound, N-lauroylaminopropyl-N',N'-dimethylamine oxide, provides insight into the acid-base properties of long-chain amine oxides. The pKa of this related amine oxide was determined to be in the range of 4.8 to 4.9. researchgate.net This value suggests that this compound is a weak base.

The protonation equilibrium of this compound can be represented as follows:

R-N+(CH3)2-O- + H+ ⇌ R-N+(CH3)2-OH

The position of this equilibrium is dependent on the pH of the solution. At pH values below the pKa, the protonated form (hydroxylammonium cation) will predominate, while at pH values above the pKa, the non-protonated, zwitterionic form will be the major species. This pH-dependent behavior is critical for its applications as a surfactant, as the charge of the headgroup can be modulated by adjusting the pH.

Influence of pH on the Speciation and Interfacial Behavior

This compound, a member of the tertiary amine oxide family, functions as a pH-responsive amphoteric surfactant. Its chemical nature and b researchgate.netehavior at interfaces are highly dependent on the pH of the aqueous solution. Amine oxides are characterized as weak bases. In acidic conditions, spe wikipedia.orgclinisciences.comcifically at a pH below their acid dissociation constant (pKa), the oxygen atom of the amine oxide group becomes protonated. This protonation results in the formation of a cationic hydroxylamine, R₃N⁺−OH, causing the molecule to behave as a cationic surfactant. As the pH increases into wikipedia.orgclinisciences.comneutral and alkaline ranges, the molecule exists in its nonionic form.

This pH-triggered transi researchgate.netatamanchemicals.comtion from a cationic to a nonionic species significantly alters its interfacial properties, such as its ability to reduce surface tension and form micelles. Generally, the pKa for lo mdpi.comnih.govng-chain alkyl amine oxides is around 4.5 to 5.0. Below this pH, the electr atamankimya.comresearchgate.netresearchgate.netostatic repulsion between the cationic headgroups affects how the surfactant molecules arrange themselves at interfaces and aggregate into micelles. In acidic solutions, thes mdpi.come surfactants exhibit mild quaternary properties. At pH values of 7 or high atamanchemicals.comer, where the amine oxide is predominantly in its nonionic state, the micelles are typically small and spherical. However, as the pH decrea researchgate.netses and approaches the pKa, where there are nearly equal amounts of cationic and nonionic species, the micelles can grow significantly in size and may adopt a more rod-like shape. This pH-dependent behavio researchgate.netr allows for the tuning of the surfactant's properties for specific applications.

Table 1: pH-Depen nih.govnih.govdent Properties of Tertiary Amine Oxide Surfactants

pH Range Dominant Species Surfactant Type Micelle Characteristics Interfacial Behavior
< pKa (~4.5) R₃N⁺−OH (Protonated) Cationic Larger, potentially rod-like due to headgroup repulsion modulation High intermolecular repulsion, efficient migration to surface
> pKa (~4.5) R₃N⁺−O⁻ (Nonionic) Nonionic Smaller, generally spherical Strong ability to reduce surface tension

Interactions with Protic and Aprotic Solvents

The functionality of this compound is profoundly influenced by its interactions with different types of solvents, which are broadly categorized as protic (e.g., water, ethanol) and aprotic (e.g., hexane, toluene). The defining characteristic of protic solvents is their ability to donate hydrogen bonds, a feature that is absent in aprotic solvents.

This compound possesses a highly polar N⁺−O⁻ bond. The oxygen atom, with its wikipedia.orgatamanchemicals.com partial negative charge, can act as a strong hydrogen bond acceptor. Consequently, in protic solvents like water, strong hydrogen bonds form between the solvent molecules and the amine oxide headgroup. This interaction is a primary reason for the excellent water solubility of many amine oxides.

Complexation and Coordination Chemistry of this compound

Ligand Properties and Metal Ion Binding Affinity

The amine oxide functional group (R₃N⁺−O⁻) in this compound serves as an effective binding site for metal ions, enabling the molecule to act as a ligand in coordination chemistry. The oxygen atom of the N- acs.orgO bond is electron-rich and can donate a pair of electrons to a metal cation, forming a coordinate covalent bond. This makes amine oxides, wikipedia.orgin general, capable of forming stable complexes with a variety of metal ions.

The binding affinity and wikipedia.org the stereochemistry of the resulting metal complexes depend on several factors, including the specific metal ion (its size, charge, and electronic configuration), the steric hindrance provided by the alkyl chains attached to the nitrogen atom, and the solvent environment. The coordination can lead acs.orgnih.gov to the formation of well-defined metal complexes where the amine oxide acts as a monodentate ligand through its oxygen atom. The multidentate nature of some amine ligands can lead to versatile coordination modes, from trigonal pyramidal to trigonal prismatic, depending on the metal's ionic radius. This coordination ability nih.gov is a key aspect of its function in various chemical processes, including catalysis and material synthesis.

Role in Metal Nanoparticle Synthesis and Stabilization

The dual functionality of this compound as both a surfactant and a metal-coordinating ligand makes it a valuable agent in the synthesis and stabilization of metal nanoparticles. During the synthesis of n researchgate.netanoparticles, such as those of iron oxide or noble metals, the amine oxide can play multiple roles.

First, the amine oxide c nih.govresearchgate.netnih.govan coordinate with metal precursors in the solution, influencing the nucleation and growth rates of the nanoparticles. This control over the ini nih.govtial stages of formation is critical for achieving a desired particle size and morphology.

Second, once the nanopar mdpi.comticles are formed, the surfactant molecules adsorb onto their surfaces. The lipophilic alkyl chai nih.govns orient away from the nanoparticle surface into the solvent, creating a protective layer. This layer provides steri researchgate.netc hindrance, which physically prevents the nanoparticles from aggregating and precipitating out of the solution. This stabilization is cru mdpi.comnih.govcial for maintaining a stable colloidal dispersion. The pH-responsive nature of the amine oxide adds another layer of control; by adjusting the pH, one can modulate the charge on the nanoparticle surface (due to protonation of the amine oxide), thereby influencing the electrostatic interactions between particles and further enhancing stability.

Table 2: Role of researchgate.netThis compound in Nanoparticle Synthesis

Stage Function Mechanism Outcome
Synthesis Coordinating Agent Binds to metal ion precursors in solution. Control over nanopartic nih.govle nucleation and growth.
Stabilization C mdpi.comapping/Stabilizing Agent Adsorbs to nanoparticle surface via the N-O group. Prevents aggregation th nih.govrough steric and/or electrostatic repulsion, leading to a stable colloidal dispersion.

Applications of N,n Dimethyl 1 Methyldodecylamine Oxide in Advanced Materials and Chemical Engineering Non Biological/non Human Focus

Interfacial Science and Surfactancy of N,N-Dimethyl-1-methyldodecylamine Oxide

This compound, a tertiary amine oxide surfactant, possesses an amphiphilic molecular structure with a hydrophilic amine oxide head group and a hydrophobic dodecyl tail. This structure imparts significant surface-active properties, making it a valuable compound in various industrial and research applications focused on materials science and chemical engineering. Its ability to reduce surface and interfacial tension allows for the manipulation and control of interactions at interfaces, which is fundamental to the applications discussed herein.

In aqueous solutions, this compound exhibits spontaneous self-assembly into organized structures known as micelles once a specific concentration, the critical micelle concentration (CMC), is exceeded. sigmaaldrich.comsigmaaldrich.com This behavior is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous phase.

Research has determined the CMC of N,N-dimethyldodecylamine-N-oxide (DDNO) to be approximately 1.57 mM. nih.gov Above this concentration, the surfactant monomers associate to form micelles, which have been characterized by their aggregation number and hydrodynamic size. Laser light scattering studies have shown that DDNO micelles have an aggregation number of approximately 57.5 and a limiting hydrodynamic diameter of 3.3 nm. nih.gov These micelles are generally ellipsoidal in shape. researchgate.net The self-assembly process is a thermodynamically favorable event, driven by an increase in entropy of the system. researchgate.net The formation of these micellar structures is a key attribute that underpins many of its applications in formulation science.

Physicochemical Properties of this compound (DDNO) Micelles
PropertyValueReference
Critical Micelle Concentration (CMC)1.57 mM nih.gov
Aggregation Number57.5 nih.gov
Limiting Hydrodynamic Diameter3.3 nm nih.gov

Microemulsions and nanoemulsions are thermodynamically or kinetically stable dispersions of two immiscible liquids, such as oil and water, stabilized by an interfacial film of surfactant molecules. This compound is effective in forming such systems due to its ability to significantly lower the interfacial tension between the oil and water phases.

Studies have demonstrated the capability of N,N-dimethyldodecylamine-N-oxide to form oil-in-water microemulsions with various oils. nih.gov These systems are of particular interest in industrial processes such as enhanced oil recovery, chemical synthesis, and the formulation of coatings and adhesives. The small droplet size in microemulsions and nanoemulsions provides a large interfacial area, which can enhance reaction rates and improve the delivery of active components in various formulations. The efficiency of this compound in forming these systems makes it a valuable component in advanced material formulations where stable, high-interfacial-area dispersions are required.

The surfactant properties of this compound make it an excellent foaming agent and emulsifier. chemimpex.comthermofisher.comfishersci.comcymitquimica.com It is utilized as a foam builder and stabilizer in various material formulations. fishersci.comhaz-map.com The ability to generate stable foams is crucial in applications such as lightweight concrete, foam insulation materials, and in certain chemical processing techniques.

As an emulsifier, it facilitates the dispersion of one liquid into another, creating stable emulsions. chemimpex.comchemimpex.com This is essential in the production of a wide range of materials, including adhesives, coatings, and various formulated industrial products where the uniform distribution of components is critical for performance. Its compatibility with other types of surfactants, including anionic and nonionic surfactants, allows for its use in complex formulations to achieve desired material properties. chemimpex.com

This compound in Polymerization and Colloidal Systems

The utility of this compound extends to the realm of polymer science and colloidal systems, where it plays a critical role in controlling the synthesis and stability of polymeric and particulate materials.

Emulsion polymerization is a widely used industrial process for the production of synthetic polymers and latexes. The choice of surfactant is a critical factor that influences the nucleation, growth, and stability of the polymer particles, thereby controlling the final particle size and morphology. researchgate.netelsevierpure.com Surfactants like this compound can influence the number and size of the initial micelles where polymerization is initiated. researchgate.net

By varying the concentration of the surfactant, it is possible to control the number of nucleation sites, which in turn affects the final particle size of the polymer latex. researchgate.net A higher surfactant concentration generally leads to a larger number of smaller micelles, resulting in the formation of smaller polymer particles. elsevierpure.com The stabilization of the growing polymer particles by the surfactant prevents their coalescence, ensuring a narrow particle size distribution. The ability to control polymer morphology and particle size is crucial for tailoring the properties of the final material for specific applications, such as in coatings, adhesives, and specialty plastics. nih.govresearchgate.net

Influence of Surfactant in Emulsion Polymerization
ParameterEffect of this compoundReference
Particle NucleationProvides micellar sites for the initiation of polymerization. researchgate.net
Particle SizeConcentration can be adjusted to control the final particle size. researchgate.net
Particle StabilityAdsorbs onto the surface of polymer particles, preventing aggregation. elsevierpure.com
MorphologyCan influence the final shape and structure of the polymer particles. nih.govresearchgate.net

In the formulation of advanced materials, achieving a stable and uniform dispersion of particles is often a primary objective. This compound acts as an effective stabilizing agent for a variety of dispersions and suspensions. chemimpex.com Its amphiphilic nature allows it to adsorb onto the surface of particles, creating a protective layer that prevents agglomeration through steric or electrostatic repulsion.

This stabilization is critical in numerous applications, including the formulation of ceramic slurries, pigments in coatings, and the dispersion of nanoparticles in various matrices to create advanced composites. The ability of this compound to maintain the stability of these systems over time is essential for ensuring the quality and performance of the final products.

Utilization in Separation and Extraction Technologies

There is currently no available research detailing the use of this compound in separation and extraction processes. The following subsections represent areas where analogous long-chain amine oxides have been investigated, but for which no specific data exists for the subject compound.

Application in Liquid-Liquid Extraction for Metal Ion or Organic Compound Recovery

No studies have been published that investigate the efficacy of this compound as an extractant in liquid-liquid extraction systems for the recovery of metal ions or organic compounds. Research in this area typically involves evaluating the distribution coefficients, extraction efficiency, and selectivity of a given surfactant for target analytes. Without experimental data, it is not possible to create a data table or provide detailed findings on its performance in this capacity.

Enhancement of Phase Transfer Processes

The potential for this compound to act as a phase transfer catalyst has not been explored in the available scientific literature. Such studies would typically quantify the enhancement of reaction rates between reactants in immiscible phases. No data on reaction kinetics, yield improvements, or the range of applicable reactions for this specific compound has been reported.

This compound as a Structure-Directing Agent

The role of this compound as a structure-directing or templating agent in the synthesis of advanced materials remains uninvestigated in published research. While other N,N-dimethyl organotemplates have been used in the synthesis of materials like zeolites, no such applications have been documented for this particular branched-chain amine oxide.

Templating for Inorganic Nanomaterials and Porous Structures

There are no available reports on the use of this compound to direct the formation of inorganic nanomaterials or to create porous structures. Research in this field would typically focus on how the molecule's size, shape, and charge influence the resulting material's morphology, pore size, and surface area.

Influence on Crystal Growth and Morphology Control

The effect of this compound on the crystal growth and morphology of inorganic or organic compounds has not been documented. Such research would involve crystallographic studies to determine how the amine oxide influences crystal habit, size distribution, and polymorphism. No data is available to assess its capabilities in this area.

Environmental Transformation and Degradation Pathways of N,n Dimethyl 1 Methyldodecylamine Oxide

Biotic Degradation Processes and Metabolite Identification of N,N-Dimethyl-1-methyldodecylamine Oxide

Biotic degradation, mediated by microorganisms, is the primary mechanism for the removal of this compound from the environment. This compound is generally considered to be readily biodegradable under aerobic conditions. researchgate.netnaturalflowerpower.com

The microbial biodegradation of this compound can proceed through several pathways. The primary routes of attack involve the alkyl chain and the amine oxide headgroup. One of the main proposed pathways is ω-oxidation of the terminal methyl group of the dodecyl chain, followed by β-oxidation. nih.govresearchgate.netnih.gov This process progressively shortens the alkyl chain, leading to the formation of smaller, more water-soluble intermediates.

Another significant pathway is the cleavage of the C-N bond between the alkyl chain and the amine group. researchgate.net This results in the formation of an aldehyde and a tertiary amine. The resulting long-chain aldehyde can then be further oxidized to a fatty acid and subsequently enter central metabolism.

The enzyme systems responsible for the initial steps of degradation are crucial. For long-chain alkylamines, which are structurally related to the parent amine of this compound, PMS-dependent alkylamine dehydrogenases have been identified in bacteria such as Pseudomonas. nih.gov These enzymes catalyze the oxidative deamination of the amine. It is plausible that similar enzymatic systems are involved in the degradation of this compound.

Table 1: Aerobic Biodegradation of N,N-dimethyldodecylamine

Test Guideline Inoculum Biodegradation Rate Duration
OECD 301 F Activated sludge 74% (COD), 67% (BOD) 28 days
Activated sludge simulation Domestic activated sludge 99.6% (primary degradation) Not specified

Data for the parent amine, N,N-dimethyldodecylamine, which is a precursor and potential degradation product of the amine oxide. oecd.org

The biodegradation of this compound leads to the formation of various intermediate metabolites. Following the ω- and β-oxidation pathway, a key metabolite identified from the degradation of the closely related lauramine oxide is N-dimethyl-4-aminobutyric acid N-oxide. nih.gov This indicates a shortening of the alkyl chain to a four-carbon carboxylic acid.

In pathways involving the cleavage of the C-N bond, the initial products would be dodecanal (B139956) and N,N-dimethylamine-N-oxide. Further degradation of these intermediates is expected. Studies on the biodegradation of N-nitrosodimethylamine, which shares the dimethylamine (B145610) moiety, have identified formaldehyde (B43269) and methylamine (B109427) as intermediates. nih.gov

The ultimate fate of these metabolites is mineralization to carbon dioxide, water, and inorganic nitrogen, or their incorporation into microbial biomass. researchgate.net

Table 2: Identified Metabolites from Amine Oxide Biodegradation

Parent Compound Identified Metabolite Potential Pathway
Lauramine oxide N-dimethyl-4-aminobutyric acid N-oxide ω- and β-oxidation
N-Nitrosodimethylamine Formaldehyde, Methylamine N-dealkylation

nih.govnih.gov

Environmental Distribution and Transport Processes

The environmental distribution of this compound is influenced by its physicochemical properties, including its water solubility and its tendency to partition between different environmental compartments. As a surfactant, it has a polar head group and a nonpolar tail, which dictates its behavior at interfaces.

Amine oxides are highly water-soluble. oecd.org The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil and its tendency to adsorb to sediment. For cocoalkyldimethyl amine oxides, a Koc value of 1,525 L/kg has been reported, suggesting a moderate potential for adsorption to soil and sediment. santos.com This indicates that while a portion of the compound will remain in the aqueous phase, a significant amount is expected to associate with suspended solids and sediment in aquatic systems and with organic matter in soil.

The octanol-water partition coefficient (Log Pow) is another important parameter. For amine oxides with a C14 alkyl chain, a Log Pow of less than 2.7 has been calculated, suggesting a limited potential for bioaccumulation. oecd.orgeuropa.eu

Table 3: Physicochemical Properties Related to Environmental Transport

Parameter Value Implication
Water Solubility High (~410 g/L for C12.6 average chain length) Predominantly found in the aqueous phase, but partitioning can occur. oecd.org
Log Koc ~3.18 (calculated from Koc of 1,525 L/kg) Moderate adsorption to soil and sediment. santos.com
Log Pow < 2.7 (for C14 chain length) Low potential for bioaccumulation. oecd.orgeuropa.eu

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The sorption and desorption behavior of this compound in soil and sediment are critical processes that determine its environmental concentration, bioavailability, and potential for transport. As a cationic surfactant, its interaction with environmental matrices is significantly influenced by the properties of both the compound and the surrounding medium.

The primary mechanism for the sorption of this compound to soil and sediment is believed to be the electrostatic attraction between the positively charged amine oxide group and the negatively charged surfaces of clay minerals and organic matter. Additionally, hydrophobic interactions between the long alkyl chain of the molecule and the organic carbon fraction of the soil or sediment contribute to its retention.

While specific experimental data on the sorption and desorption of this compound are limited in publicly available literature, data from structurally similar compounds, such as other long-chain amine oxides and quaternary ammonium (B1175870) compounds, can provide valuable insights. The sorption of these compounds is often described by isotherm models, such as the Freundlich and Langmuir models, which quantify the distribution of the chemical between the solid and aqueous phases at equilibrium.

Table 1: Representative Sorption Coefficients for Cationic Surfactants in Soil and Sediment (Note: This table is illustrative and based on data for structurally similar cationic surfactants, as specific data for this compound is not readily available.)

Soil/Sediment TypeOrganic Carbon (%)Clay Content (%)Freundlich Adsorption Coefficient (Kf) [ (mg/kg) / (mg/L)1/n ]Freundlich Exponent (1/n)
Sandy Loam1.51050 - 2000.8 - 1.0
Silt Loam2.525200 - 8000.7 - 0.9
Clay3.045800 - 25000.6 - 0.8
River Sediment2.020150 - 6000.7 - 0.9

The desorption of this compound is expected to exhibit hysteresis, meaning that it is not as readily released from soil and sediment particles as it is sorbed. This phenomenon is common for cationic surfactants and is attributed to strong binding mechanisms and potential entrapment within the matrix pores. The rate and extent of desorption are influenced by factors such as the initial concentration, the duration of contact between the surfactant and the solid phase, and the chemical composition of the eluting solution.

Factors Influencing Mobility in Aqueous Environments

The mobility of this compound in aqueous environments, including groundwater and surface water, is primarily controlled by its sorption characteristics and its interactions with dissolved and suspended materials.

pH: The pH of the aqueous environment can influence the charge of both the amine oxide and the surfaces of soil and sediment particles. At lower pH values, the amine oxide will be protonated and carry a positive charge, enhancing its electrostatic attraction to negatively charged surfaces and thereby reducing its mobility. Conversely, at higher pH values, the surface charge of minerals and organic matter may become more negative, which could also lead to strong sorption.

Ionic Strength: The presence of other ions in the water can affect the sorption of this compound. High concentrations of cations, such as calcium and magnesium, can compete with the positively charged amine oxide for binding sites on soil and sediment, potentially increasing its mobility.

Dissolved Organic Carbon (DOC): Dissolved organic matter in the water can interact with this compound, forming complexes that can either enhance or reduce its mobility. Association with high molecular weight DOC may increase its apparent solubility and transport, while smaller DOC molecules might compete for sorption sites on solid phases.

Flow Rate and Water Saturation: In soil and subsurface environments, the rate of water flow and the degree of water saturation will impact the residence time and the opportunity for sorption to occur. Higher flow rates and saturated conditions can lead to greater transport distances.

Advanced Analytical Detection in Environmental Matrices

The accurate and sensitive detection of this compound in complex environmental matrices such as water, soil, and sediment is essential for monitoring its environmental fate and concentration. Due to its surfactant properties and potential for strong matrix interactions, sophisticated analytical techniques are required.

The current state-of-the-art for the analysis of polar and semi-polar organic compounds like amine oxides is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . This technique offers high selectivity and sensitivity, allowing for the detection of trace levels of the target analyte in the presence of a multitude of other compounds.

Sample Preparation: A crucial step in the analytical process is the extraction of this compound from the environmental matrix.

Water Samples: For aqueous samples, Solid-Phase Extraction (SPE) is a commonly employed technique. A water sample is passed through a cartridge containing a sorbent material that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and removing interfering substances.

Soil and Sediment Samples: The extraction from solid matrices is more challenging and typically involves techniques such as Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction . These methods use organic solvents, sometimes at elevated temperatures and pressures, to efficiently remove the analyte from the solid particles. The resulting extract then undergoes a clean-up step, often using SPE, before analysis.

LC-MS/MS Analysis:

Chromatographic Separation: The cleaned extract is injected into a liquid chromatograph, where the components are separated based on their physicochemical properties. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography (RPC) with appropriate mobile phase modifiers can be used.

Mass Spectrometric Detection: Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions of the target molecule. In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound is selected and fragmented. Specific fragment ions (product ions) are then monitored for quantification and confirmation, providing a high degree of certainty in the identification.

Table 2: Typical LC-MS/MS Parameters for the Analysis of Long-Chain Amine Oxides (Note: This table presents a generalized set of parameters, and specific values would need to be optimized for this compound.)

ParameterDescription
Chromatography
ColumnC18 or HILIC, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
GradientGradient elution from high aqueous to high organic
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]+m/z specific to this compound
Product IonsSpecific fragment ions for quantification and confirmation
Collision EnergyOptimized for fragmentation of the precursor ion
Method Detection LimitExpected in the low ng/L range for water and low µg/kg for soil/sediment

Advanced Analytical Methodologies for the Characterization of N,n Dimethyl 1 Methyldodecylamine Oxide

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is indispensable for probing the molecular structure of N,N-Dimethyl-1-methyldodecylamine oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are routinely employed to analyze its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous structural confirmation and analysis of its configuration.

In ¹H NMR, the protons on the carbon atoms adjacent to the positively charged nitrogen and the oxygen atom (the N-methyl groups and the methine proton at the C1 position) are significantly deshielded and thus appear at a lower field (higher ppm value) compared to the rest of the alkyl chain protons. researchgate.netresearchgate.net For instance, the N-methyl protons typically appear as a sharp singlet, while the long dodecyl chain protons present as a series of multiplets at higher fields. researchgate.net

¹³C NMR spectroscopy is used to determine the pKa values of N-alkyl-N,N-dimethylamine-N-oxides by monitoring the pH-dependent chemical shifts. researchgate.net The N-oxidation of the tertiary amine leads to a noticeable downfield shift for the carbon atoms closest to the N-O group, a consequence of the electron-withdrawing inductive effect of the N⁺-O⁻ moiety. researchgate.netresearchgate.net The chemical shifts of the N-methyl carbons and the C1 and C2 carbons of the dodecyl chain are particularly sensitive to the oxidation state and the surrounding chemical environment. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Assignments for N,N-Dimethylalkylamine Oxides

Functional Group Approximate Chemical Shift (δ, ppm) Multiplicity
Terminal -CH₃ (dodecyl) 0.9 Triplet
Methylene (B1212753) -(CH₂)n- 1.2-1.4 Multiplet
-CH₂- adjacent to C1 1.5-1.8 Multiplet
-N(CH₃)₂ ~3.2 Singlet
-CH-N⁺- ~3.3 Multiplet

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and determining the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used "soft ionization" technique that allows the molecule to be ionized intact, typically forming a protonated molecular ion [M+H]⁺. wikipedia.orgnih.gov

Under positive ion ESI conditions, amine oxides readily form abundant [M+H]⁺ ions. researchgate.net Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of this precursor ion, generating a characteristic pattern of product ions that provides structural information. A common and diagnostic fragmentation pathway for N,N-dimethylalkylamine oxides is the neutral loss of N,N-dimethylhydroxylamine. nih.gov Another characteristic fragmentation involves the loss of an oxygen atom, resulting in an [M+H-O]⁺ ion. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. researchgate.net

For this compound (C₁₅H₃₃NO), the expected monoisotopic mass is 243.2562 g/mol . uni.lu

Table 2: Predicted m/z Values for Adducts of this compound in ESI-MS

Adduct Predicted m/z
[M+H]⁺ 244.2635
[M+Na]⁺ 266.2454
[M+K]⁺ 282.2194
[M-H]⁻ 242.2489

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational frequencies.

The IR spectrum of this compound is characterized by strong C-H stretching vibrations from the methyl and methylene groups of the long alkyl chain, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net The key functional group, the N-O bond, exhibits a characteristic stretching vibration. For tertiary amine oxides, this N-O stretch is typically found in the range of 950-970 cm⁻¹. The C-N stretching vibrations can also be observed, typically around 1040 cm⁻¹. researchgate.net Unlike primary or secondary amines, there are no N-H stretching bands in the 3300-3500 cm⁻¹ region, confirming its tertiary amine oxide nature. libretexts.orgopenstax.org

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, offering complementary data on the vibrations of the hydrocarbon backbone.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices, identifying impurities, and performing quantitative analysis. High-performance liquid chromatography (HPLC) is the primary method, while gas chromatography (GC) can be used under specific conditions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is the preferred method for the analysis of non-volatile, thermally sensitive compounds like amine oxides. americanlaboratory.com Reversed-phase HPLC (RP-HPLC) is most commonly employed for the separation of surfactants. sielc.comsielc.com

Method development typically involves using a C18 or similar non-polar stationary phase. sielc.comshu.ac.uk The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. regulations.gov An acid modifier like formic acid is frequently added to the mobile phase to ensure the protonation of the amine oxide, leading to better peak shape and retention characteristics. sielc.com Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). nih.govamericanlaboratory.com

Method validation for quantitative analysis involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure the method is reliable and robust for its intended purpose. researchgate.net

Table 3: Example HPLC Conditions for Amine Oxide Analysis

Parameter Condition
Column C18, 2.2 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Detection ESI-MS/MS
Column Temperature 30 - 40 °C

Conditions are generalized from methods for similar analytes. nih.govmassbank.eu

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Direct analysis of this compound by gas chromatography (GC) is generally not feasible. Amine oxides are thermally labile and tend to decompose at the high temperatures required for GC analysis (typically above 100°C). nih.gov This decomposition, known as the Cope elimination, results in the formation of an alkene (1-tridecene and isomers) and N,N-dimethylhydroxylamine. acs.org

Therefore, GC is more commonly used as an indirect method for purity assessment. acs.org It can be used to quantify the amount of unreacted tertiary amine (N,N-Dimethyl-1-methyldodecanamine) precursor in the final product. nih.gov Alternatively, the amine oxide can be chemically reduced back to the corresponding tertiary amine, which is more volatile and thermally stable, and then analyzed by GC. nih.govnih.gov For the analysis of the tertiary amine, derivatization techniques may be employed to improve chromatographic performance and reduce peak tailing. researchgate.net

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

The quantitative and qualitative analysis of this compound at trace levels necessitates the use of advanced hyphenated analytical techniques. These methods couple the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, providing robust tools for identifying and quantifying the analyte in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful methodology for the analysis of polar, non-volatile, and thermally labile compounds like tertiary amine N-oxides. The technique involves the separation of the analyte from a sample matrix using high-performance liquid chromatography (HPLC), followed by detection using tandem mass spectrometry. For amine oxides, reverse-phase chromatography is often employed, though hydrophilic interaction liquid chromatography (HILIC) can also be suitable for these highly polar analytes. restek.com

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules. The resulting protonated molecule [M+H]⁺ is then subjected to tandem mass spectrometry (MS/MS). In this process, the precursor ion is selected and fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a high degree of selectivity and structural information. A common and diagnostic fragmentation pathway for dialkyl tertiary amine-N-oxides involves the neutral loss of N,N-dimethylhydroxylamine. nih.gov The analysis of these characteristic fragmentation patterns allows for definitive identification and quantification, even at very low concentrations. nih.gov Methods developed for related compounds demonstrate that analysis can be achieved rapidly, often within minutes. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Amine Oxide Analysis

Parameter Setting Purpose
Chromatography
Column C18 or HILIC Separation of polar analytes from matrix components. restek.com
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) formate To achieve good peak shape and ionization efficiency.
Flow Rate 0.2 - 0.5 mL/min Typical for analytical scale HPLC/UPLC systems.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes polar amine oxides to form [M+H]⁺ ions. nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) Highly selective and sensitive for quantification by monitoring specific precursor-to-product ion transitions.
Precursor Ion [M+H]⁺ The protonated molecular ion of the target analyte.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

Direct analysis of amine oxides by gas chromatography is generally not feasible due to their high polarity, low volatility, and thermal instability. nih.gov At the high temperatures required for GC analysis (typically above 100°C), amine oxides tend to decompose, primarily through a Cope elimination reaction, yielding an alkene and a hydroxylamine. nih.gov

To overcome this limitation, a derivatization step is necessary prior to GC-MS analysis. The most common approach is the reduction of the amine N-oxide to its corresponding tertiary amine (in this case, N,N-Dimethyl-1-methyldodecylamine). This reduction can be accomplished using various reagents, such as triphenylphosphine (B44618) in boiling glacial acetic acid. nih.gov The resulting tertiary amine is significantly more volatile and thermally stable, making it amenable to GC separation and subsequent MS analysis. The analysis of the parent tertiary amine, N,N-dimethyldodecylamine, has been established in environmental samples using GC-MS, demonstrating the viability of this approach. nih.gov Care must be taken during method development, as interactions between amines and solvents within the GC inlet can sometimes lead to the formation of artifacts. nih.gov

Surface Characterization Techniques for Adsorption and Interfacial Studies

As an amphiphilic molecule, this compound exhibits significant surface activity. Understanding its behavior at interfaces, including adsorption onto solid surfaces and the formation of self-assembled aggregates, is critical. Surface characterization techniques provide nanoscale insight into these phenomena.

Atomic Force Microscopy (AFM) for Morphological Analysis of Self-Assemblies

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing materials at the nanometer scale. It operates by scanning a sharp probe over a surface and monitoring the forces between the tip and the sample to generate a topographic map. AFM is particularly useful for studying the morphology of surfactant self-assemblies adsorbed onto a solid substrate, such as mica or graphite.

In the context of this compound, AFM can be used to visualize the structure of adsorbed monolayers. Studies on analogous long-chain amine molecules, such as octadecylamine (B50001) on mica, reveal that monolayer formation often proceeds through the nucleation and growth of island-like domains. researchgate.net AFM can provide data on the height of these islands, which corresponds to the length of the adsorbed molecules, as well as their packing arrangement. However, the interaction between the polar amine oxide headgroup and a substrate like mica can be relatively weak, making the self-assembled layer susceptible to disruption or displacement by the scanning AFM tip. researchgate.net

X-ray and Neutron Scattering for Aggregation Structure Determination

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to determine the structure of materials on a length scale of approximately 1 to 100 nm. They are ideally suited for characterizing the size, shape, and internal structure of surfactant aggregates, such as micelles, formed in solution.

Small-Angle X-ray Scattering (SAXS): SAXS measures the elastic scattering of X-rays by a sample as a function of the scattering angle. The resulting scattering pattern contains information about the electron density fluctuations within the sample. For surfactant solutions, SAXS can determine key structural parameters of micelles, including their shape (e.g., spherical, ellipsoidal, cylindrical), aggregation number, and core and shell dimensions. rsc.org Research on the closely related linear isomer, N,N-dimethyldodecylamine N-oxide (DDAO), has utilized SAXS to study its aggregation and crystallization behavior in mixed surfactant systems, revealing phase transitions as a function of pH and temperature. nih.gov

Small-Angle Neutron Scattering (SANS): SANS provides complementary information to SAXS. In SANS, a beam of neutrons is scattered by the sample, and the scattering arises from interactions with atomic nuclei. A key advantage of SANS is the ability to use contrast variation. The significant difference in neutron scattering length between hydrogen and its isotope deuterium (B1214612) allows for selective "highlighting" of different parts of a micellar structure. By using deuterated solvents (e.g., D₂O) or selectively deuterated surfactant molecules, one can independently determine the structure of the hydrophobic micellar core and the hydrated hydrophilic shell. Studies on branched-chain amine oxides have shown that the molecular architecture of the hydrophobic tail significantly influences aggregation, with branched isomers favoring the formation of aggregates with lower surface curvature compared to their linear counterparts. researchgate.net This finding is directly relevant to this compound, which possesses a branched alkyl chain.

Note: Values are illustrative and based on data for related linear amine oxides; they will vary with conditions such as concentration, temperature, and pH.

Electroanalytical Methods for Redox Behavior and Concentration Determination

Electroanalytical methods are a class of techniques that measure the potential and/or current in an electrochemical cell to gain information about an analyte. These methods are well-suited for studying the redox-active N-oxide functional group in this compound and for developing sensitive methods for its quantification.

The N-oxide moiety can be electrochemically reduced, and this redox activity forms the basis for its electroanalytical determination. libretexts.org Techniques such as cyclic voltammetry (CV) can be used to investigate the redox behavior, identifying the potentials at which oxidation or reduction occurs and providing insights into the electrochemical reaction mechanisms. The process involves applying a linearly varying potential ramp to a working electrode and measuring the resulting current, with redox events appearing as peaks in the current-voltage plot.

For quantitative analysis, differential pulse voltammetry (DPV) is often preferred due to its higher sensitivity and better resolution compared to CV. mdpi.com In DPV, a series of potential pulses are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background capacitive current, resulting in well-defined peaks whose height is directly proportional to the analyte's concentration.

A typical procedure for concentration determination would involve:

Fabricating or modifying a working electrode (e.g., glassy carbon, carbon paste) to enhance the electrochemical response. researchgate.net

Optimizing experimental parameters such as the pH of the supporting electrolyte and the DPV pulse parameters.

Recording DPVs for a series of standard solutions of this compound to construct a calibration curve (peak current vs. concentration).

Measuring the DPV response of the unknown sample and determining its concentration from the calibration curve. researchgate.net

This approach allows for the development of sensitive and selective methods for quantifying this compound in various samples, with limits of detection often reaching the micromolar (μM) or nanomolar (nM) range. researchgate.netacs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N,N-dimethyldodecylamine N-oxide (DDAO)
N,N-dimethyldodecylamine
N,N-dimethylhydroxylamine
Octadecylamine
Triphenylphosphine

Theoretical and Computational Studies of N,n Dimethyl 1 Methyldodecylamine Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in establishing a baseline understanding of a molecule's intrinsic properties. These in silico methods allow for the precise characterization of electronic structure, molecular geometry, and potential energy surfaces, which are essential for predicting reactivity and interpreting experimental data.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reaction Energy Barriers

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of amine oxides. nih.govresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy for molecules of this size.

Electronic Properties: DFT calculations elucidate the electronic landscape of the molecule. The formal positive charge on the nitrogen and negative charge on the oxygen create a strong dipole moment, a key feature of amine oxides. mdpi.com The calculated distribution of electron density and electrostatic potential maps can predict how the molecule interacts with solvents and other species.

Reaction Energy Barriers: A critical parameter that can be calculated is the N-O bond dissociation enthalpy (BDE), which quantifies the energy required to break the bond homolytically. Computational studies on analogous aliphatic amine oxides, such as trimethylamine (B31210) N-oxide, have shown that DFT methods can predict these values, providing insight into the thermal stability and oxidative potential of the molecule. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for Aliphatic Amine Oxides Data is representative of typical values for simple aliphatic amine oxides as found in computational literature to illustrate the type of parameters obtained from DFT calculations.

PropertyCalculation MethodRepresentative ValueSignificance
N-O Bond Dissociation Enthalpy (BDE)B3LYP/6-31G~50-55 kcal/molIndicates the strength and stability of the N-O bond.
Dipole MomentB3LYP/6-31G~4.5 - 5.0 DConfirms the highly polar, zwitterionic nature of the molecule.
N-O Bond LengthB3LYP/6-31G*~1.37 - 1.39 ÅProvides fundamental geometric data for the key functional group.

Conformational Analysis and Stereochemical Considerations

Furthermore, the presence of a methyl group on the first carbon of the dodecyl chain (the C-2 position of the tridecyl backbone) creates a chiral center. This means the molecule exists as two stereoisomers (R and S enantiomers). Quantum chemical calculations can be used to study the properties of each enantiomer, although in most surfactant applications, the compound is used as a racemic mixture. Theoretical studies can determine if there are significant energetic or geometric differences between the enantiomers and their diastereomeric interactions in a chiral environment.

Prediction of Spectroscopic Parameters for Experimental Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. The characteristic N-O stretching frequency is a key feature in the vibrational spectrum of amine oxides.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific peaks to individual atoms within the molecule, which is invaluable for structural elucidation and purity assessment.

Molecular Dynamics Simulations of N,N-Dimethyl-1-methyldodecylamine Oxide Systems

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are employed to investigate the collective behavior of many molecules over time. MD simulations model the interactions between molecules using classical mechanics and force fields, allowing for the study of large-scale phenomena such as self-assembly and interfacial dynamics.

Self-Assembly and Aggregation Behavior at Varying Concentrations and Conditions

Like other surfactants, this compound is expected to self-assemble into aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). MD simulations are a key tool for understanding this process at a molecular level.

The branched nature of the "1-methyl" dodecyl tail is a critical structural feature. MD simulations on other branched-chain surfactants have shown that branching significantly affects aggregation behavior compared to linear isomers. mit.eduglobethesis.com Specifically, the steric hindrance from the methyl group near the polar head can:

Increase the CMC: Branching can disrupt efficient packing, requiring a higher concentration of monomers to initiate micelle formation.

Alter Micelle Shape: The aggregates formed may be less spherical and more irregular than those formed by linear surfactants.

Simulations can track the movement of individual surfactant and water molecules, providing detailed information on micelle size, shape, aggregation number (the number of molecules per micelle), and the hydration of the polar headgroups. globethesis.com

Table 2: Predicted Effects of Alkyl Chain Branching on Surfactant Self-Assembly This table presents a conceptual comparison based on general findings from molecular dynamics simulations of linear versus branched-chain surfactants.

PropertyLinear Alkyl Chain SurfactantBranched Alkyl Chain Surfactant (Predicted)Rationale from MD Simulation Insights
Critical Micelle Concentration (CMC)LowerHigherBranching introduces steric hindrance, making monomer packing less favorable and delaying micellization. mit.edu
Aggregation Number (N_agg)HigherLowerSteric hindrance limits the number of molecules that can efficiently pack into a single micelle.
Micelle Core DensityMore DenseLess DenseInefficient packing of branched tails can lead to a more disordered and less dense hydrophobic core.
Headgroup Area per MoleculeSmallerLargerThe branched chain forces headgroups further apart at the aggregate surface. globethesis.com

Interfacial Adsorption and Interaction with Different Substrates

MD simulations are also exceptionally useful for studying the behavior of surfactants at interfaces, such as the air-water or oil-water interface, which is central to their function in detergency and emulsification. researchgate.net Simulations can model the adsorption of this compound molecules from the bulk solution to the interface.

By analyzing the simulation trajectories, researchers can determine the orientation and conformation of the surfactant molecules at the interface. The branched alkyl tail would influence how the molecule packs and orients itself. The increased cross-sectional area of the branched chain may lead to a less dense packing at the interface compared to a linear analogue. aidic.it This, in turn, affects the reduction of interfacial tension, a primary measure of surfactant efficiency. Simulations can calculate properties like the density profile across the interface and the surface pressure, providing a molecular-level explanation for macroscopic interfacial phenomena.

Diffusion and Transport Phenomena in Complex Media

The diffusion and transport of this compound in complex media are critical for its function in various applications. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful tool to investigate these phenomena at a molecular level.

In a simulated complex medium, such as a polymeric matrix or a crowded biological environment, the movement of individual surfactant molecules can be tracked over time. From these trajectories, the diffusion coefficient can be calculated. It is anticipated that the branched alkyl chain of this compound would influence its diffusion compared to its linear isomers. The methyl group on the dodecyl chain could potentially create steric hindrance, slowing its transport through a dense medium.

Molecular dynamics simulations can also elucidate the interactions between the surfactant and the components of the complex medium. For instance, the polar amine oxide headgroup can form hydrogen bonds with hydrophilic moieties in the medium, while the hydrophobic tail can interact with nonpolar regions. The balance of these interactions will govern the partitioning and transport of the surfactant.

Table 1: Theoretical Diffusion Coefficients of Amine Oxide Surfactants in a Simulated Polymer Matrix

Surfactant MoleculeAlkyl Chain StructurePredicted Diffusion Coefficient (x 10⁻⁷ cm²/s)
N,N-Dimethyldodecylamine oxideLinear C121.5
This compound Branched (methyl) C12 1.2
N,N-Dimethyltetradecylamine oxideLinear C141.1

Note: The data in this table is illustrative and based on general principles of how branching affects diffusion. Specific experimental or simulation data for these exact conditions is not currently available.

Structure-Property Relationship Modeling (Beyond Prohibited Properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or property. For this compound, QSAR models could be developed to predict its surfactancy properties, such as critical micelle concentration (CMC) and surface tension reduction efficiency.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, partial charges).

For predicting surfactancy, key descriptors would likely include those related to the molecule's hydrophobicity (e.g., logP, accessible surface area of the alkyl tail) and the polarity of the headgroup. The branching in the alkyl chain of this compound would be captured by specific topological indices.

A hypothetical QSAR equation for predicting the CMC of a series of amine oxides might take the form:

log(1/CMC) = c₀ + c₁(logP) + c₂(ASA_polar) + c₃*(branch_index)

Where:

CMC is the critical micelle concentration

logP is the octanol-water partition coefficient

ASA_polar is the accessible surface area of the polar headgroup

branch_index is a descriptor that accounts for chain branching

c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression on a training set of molecules.

Such models, once validated, can be used to predict the surfactancy of novel amine oxide structures without the need for experimental measurements.

Computational chemistry and molecular modeling can be employed to design novel derivatives of this compound with tailored properties. This in-silico design process can significantly accelerate the discovery of new surfactants with enhanced performance for specific applications.

For example, to improve surfactancy, modifications could be explored that increase the molecule's hydrophobicity or alter the packing efficiency at interfaces. This could involve:

Varying the position of the methyl branch: Moving the methyl group along the dodecyl chain would alter the shape of the molecule and its ability to pack into micelles and at surfaces.

Introducing additional branching: Adding more or larger alkyl branches could further disrupt packing and potentially lower the Krafft point (the temperature at which the surfactant becomes sufficiently soluble to form micelles).

Modifying the headgroup: While keeping the amine oxide core, the methyl groups on the nitrogen could be replaced with larger alkyl groups to fine-tune the headgroup's size and polarity.

Molecular dynamics simulations of these virtual derivatives could then be used to predict their aggregation behavior, micelle shape and size, and interfacial properties. This allows for a pre-screening of promising candidates before committing to laboratory synthesis and testing.

Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives

DerivativeModificationPredicted CMC (mM)Predicted Surface Tension at CMC (mN/m)
Parent Molecule 1-methyl-dodecyl 0.5 32
Derivative A2-ethyl-dodecyl0.434
Derivative B1,3-dimethyl-dodecyl0.731
Derivative C1-methyl-tetradecyl0.130

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of computational design studies.

Emerging Research Frontiers and Future Perspectives for N,n Dimethyl 1 Methyldodecylamine Oxide

Integration in Sustainable Chemical Technologies

The global push towards greener and more sustainable industrial practices has spurred research into the lifecycle of chemical compounds, from synthesis to end-of-life. N,N-Dimethyl-1-methyldodecylamine oxide and its isomers are notable for their favorable environmental profile, particularly their biodegradability, making them key candidates for integration into sustainable technologies. chemimpex.com

The effectiveness of many environmental remediation strategies, such as soil washing and enhanced oil recovery, depends on the use of surfactants to mobilize and solubilize contaminants. A critical requirement for these applications is that the surfactant itself does not become a persistent environmental pollutant. Alkylamine oxides are recognized for being readily biodegradable under aerobic conditions. This biodegradability is a significant advantage, ensuring that after their primary function is complete, they are broken down by microorganisms into simpler, non-harmful substances.

Research into the biodegradation of related amine oxides provides a framework for understanding the environmental fate of this compound. Studies show that degradation can proceed through pathways involving the enzymatic oxidation of the alkyl chain or the cleavage of the carbon-nitrogen bond. The branched nature of the alkyl chain in this compound may influence the rate and pathway of biodegradation compared to its linear isomers, a subject of ongoing environmental science research. This characteristic is vital for its application in sensitive ecosystems where bioaccumulation must be avoided.

Biodegradation Data for Related Amine Oxide Surfactants
Compound TypeTest ConditionDegradation ResultKey Finding
Fatty Amine OxidesAerobicReadily BiodegradableSuitable for applications requiring environmental release.
Fatty Amine OxidesAnaerobicVariable BiodegradabilityDegradation is slower in the absence of oxygen.
Dodecyldimethylamine OxideAerobic (Activated Sludge)>97% Primary DegradationRapid removal in wastewater treatment simulations.

The principles of a circular economy—eliminating waste, circulating products and materials, and regenerating nature—are increasingly being applied to the chemical industry. ellenmacarthurfoundation.orgellenmacarthurfoundation.org For this compound, this involves innovations in both its synthesis and end-of-life management.

A key focus is the transition from petrochemical feedstocks to renewable, bio-based sources for the hydrophobic alkyl chain. encyclopedia.pubmdpi.comresearchgate.net Research is actively exploring the use of fatty acids from plant oils or microbial sources to create the dodecyl backbone, which significantly reduces the carbon footprint of the surfactant. researchgate.net Furthermore, green chemistry principles are being applied to the synthesis process itself. The oxidation of the parent tertiary amine is often achieved using hydrogen peroxide, an environmentally benign oxidant whose only byproduct is water. researchgate.netjournalijar.com This contrasts with older methods that may have used more hazardous reagents or produced more waste. By designing the molecule for biodegradability and sourcing it from renewable materials, this compound can be a component of a closed-loop system where bio-based resources are used to create high-performance chemicals that safely return to the biosphere after use.

Advanced Functional Materials Development

The unique physicochemical properties of this compound make it more than just a simple surfactant. Its ability to self-assemble and respond to environmental cues is being harnessed to create sophisticated, functional materials.

A defining characteristic of amine oxides is their pH-responsive nature. In acidic conditions, the oxygen atom can be protonated, giving the headgroup a positive charge and making the molecule behave as a cationic surfactant. In neutral or alkaline conditions, it is non-ionic. This reversible transition is the basis for its use in "smart" materials that can change their properties in response to pH changes. rsc.orgresearchgate.net

This pH sensitivity can be used to control the aggregation behavior of the surfactant, switching between micelles, vesicles, or other structures. rsc.org This capability is being explored for applications such as controlled-release systems, where a change in pH could trigger the release of an encapsulated active ingredient. rsc.orgnih.gov For example, a smart hydrogel or emulsion incorporating this compound could be designed to be stable at a neutral pH but release its payload in the acidic microenvironment of a tumor or an industrial process. The branched structure of the hydrophobic tail can further influence the packing and geometry of these self-assembled structures, offering another level of control over the material's responsive properties. researchgate.net

pH-Responsive Properties of Amine Oxides
pH RangeHeadgroup StateSurfactant BehaviorPotential Application
Acidic (Low pH)Protonated (Cationic)Behaves like a quaternary ammonium (B1175870) salt.Formulations requiring positive charge (e.g., surface adhesion).
Neutral / Alkaline (High pH)Non-ionicExhibits properties of a non-ionic surfactant.Smart systems triggered by a shift to acidic environments.

In the realm of nanotechnology, surfactants are critical tools for building and stabilizing nanoscale structures. This compound is being investigated for roles that extend beyond its use in simple micelles. Its ability to form stable microemulsions and vesicles makes it a valuable component in the synthesis of nanoparticles, where it can act as a template or capping agent to control particle size and prevent aggregation. mdpi.comscilit.comresearchgate.net The amine oxide headgroup can coordinate with metal ions, providing nucleation sites for the growth of metal oxide or other inorganic nanoparticles. osti.gov

Furthermore, its well-established role in solubilizing and stabilizing membrane proteins for structural biology studies is, in essence, a nanotechnology application. fishersci.co.uknih.govfishersci.com By creating a hydrophobic environment that mimics a cell membrane, it allows these complex biomolecules to be studied outside of their native environment. Future research aims to leverage this property to create bio-inspired nanocarriers, where proteins or enzymes are embedded within surfactant-based structures for applications in biocatalysis or targeted drug delivery.

Interdisciplinary Research Directions

The future of this compound research lies at the confluence of chemistry, biology, materials science, and environmental science. Its versatile properties open up numerous avenues for collaborative investigation.

Biomaterials and Pharmaceutical Sciences: The interaction between surfactants and proteins is a critical area of study. Research on how this compound interacts with globular proteins can inform the design of more stable biologic drug formulations and consumer products like shampoos and conditioners. nih.gov Its solubilizing capabilities are also being explored for enhancing the bioavailability of poorly water-soluble drugs. chemimpex.comnih.gov

Polymer and Materials Science: The incorporation of this compound into polymer structures could lead to new functional materials. For example, creating copolymers where the amine oxide moiety is a part of the polymer backbone or a side chain could result in novel flocculants, coatings, or "smart foams" that respond to pH or other stimuli. nih.govacs.org Research into polyamine oxides has already demonstrated their potential as gas hydrate (B1144303) inhibitors, indicating a role in materials for the energy sector. mdpi.comacs.orgualberta.ca

Environmental and Agricultural Science: In agriculture, surfactants are used to improve the efficacy of pesticides and herbicides by enhancing their spread and penetration on plant surfaces. chemimpex.com Investigating the use of biodegradable surfactants like this compound in these formulations represents a path toward more sustainable agricultural practices. Further studies on its degradation pathways and interactions with soil microbiomes will be crucial for this field.

This interdisciplinary approach ensures that the full potential of this compound can be realized, driving innovation in fields ranging from sustainable technology and advanced materials to medicine and agriculture.

Synergistic Effects of this compound in Hybrid Systems

The performance of surfactants can be significantly enhanced through synergistic interactions when mixed with other surface-active agents. While specific research on this compound is limited, valuable insights can be drawn from its linear isomer, N,N-dimethyldodecylamine N-oxide (DDAO), and other branched-chain surfactants. These compounds, when incorporated into hybrid systems, often exhibit non-ideal mixing behaviors, leading to properties that are superior to those of the individual components.

Amine oxides, including this compound, are classified as amphoteric surfactants. researchgate.net Their head group possesses a strong dipolar moment, with a positive charge on the nitrogen atom and a negative charge on the oxygen atom, resulting in a net zero charge. researchgate.net However, their behavior is pH-dependent; in acidic conditions, the amine oxide group can be protonated, leading to cationic characteristics. researchgate.netnih.gov This versatility allows for strong synergistic interactions, particularly with anionic surfactants. researchgate.net

When mixed with an anionic surfactant such as sodium dodecyl sulfate (B86663) (SDS), the system effectively becomes a ternary mixture of anionic, cationic (protonated amine oxide), and non-ionic (unprotonated amine oxide) surfactants. researchgate.netnih.govacs.org This leads to a significant reduction in the critical micelle concentration (CMC) and enhanced surface activity, indicative of synergistic interactions. nih.gov

The introduction of a methyl group on the alkyl chain of this compound is expected to influence its synergistic behavior. Branching in the hydrophobic tail generally leads to a less ordered packing of surfactant molecules at interfaces, which can affect micelle formation and interaction with other surfactants. Research on branched-chain surfactants suggests they can offer improved solubility and formulation stability. researchgate.net

For instance, in mixed surfactant systems, the branched nature of this compound could lead to lower formulation viscosity at high concentrations, a desirable property in many industrial applications. researchgate.net The altered geometry of the branched-chain surfactant may also influence the shape and size of the mixed micelles, potentially leading to different synergistic outcomes compared to its linear counterpart.

Below is an interactive data table summarizing the expected effects of branching on the synergistic properties of this compound in a hybrid system with an anionic surfactant, based on findings for analogous systems.

PropertyLinear Amine Oxide (DDAO) in Hybrid SystemExpected Effect of Branching (this compound)Rationale
Critical Micelle Concentration (CMC) Significant reduction due to synergyFurther reduction or altered concentration for maximum synergyBranching affects the packing efficiency of surfactant molecules in micelles.
Micellar Size and Shape Elongated or larger micelles at synergistic ratiosPotentially smaller or more spherical micellesSteric hindrance from the branched chain may inhibit the formation of highly elongated structures.
Solution Viscosity Can increase significantly at synergistic ratiosLower viscosity, especially at high concentrationsBranched chains disrupt ordered packing, leading to reduced intermolecular forces. researchgate.net
Foam Stability Enhanced foam stability in mixed systemsPotentially altered foam propertiesBranching can impact the stability of the air-water interface. researchgate.net

Bridging Fundamental Chemical Research with Industrial Process Innovation

The transition of a novel chemical compound like this compound from laboratory-scale research to industrial-scale application is a multifaceted process, driven by a deep understanding of its fundamental chemical properties and performance characteristics. Industrial interest in branched-chain surfactants is propelled by the demand for products with enhanced performance benefits, such as improved solubility, greater tolerance to hard water, and better oxidative stability. researchgate.net

Fundamental research into the physicochemical properties of this compound provides the foundational data necessary for its industrial application. Key research areas that inform industrial processes include:

Synthesis and Purification: The initial laboratory synthesis of amine oxides, typically through the oxidation of tertiary amines with hydrogen peroxide, establishes the viability of the chemical route. mdpi.com For industrial-scale production, this process must be optimized for yield, cost-effectiveness, and environmental impact. This involves moving from laboratory glassware to large-scale reactors, which requires careful consideration of reaction kinetics, heat management, and catalyst efficiency. The development of organochlorine-free synthesis routes is a significant area of innovation, making these surfactants more environmentally friendly and suitable for a wider range of applications, including the oil and gas industry. mdpi.comsciforum.net

Structure-Property Relationships: Detailed studies on how the branched-chain structure of this compound influences its surface activity, aggregation behavior, and interaction with other molecules are crucial. For example, understanding the impact of the methyl branch on the critical micelle concentration (CMC), surface tension reduction, and foaming properties allows formulators to predict its performance in complex mixtures. Research has shown that branching can lead to lower viscosity in concentrated solutions, a significant advantage for storage and transportation. researchgate.net

Performance in Formulation: Laboratory-scale testing of this compound in various formulations, such as detergents, personal care products, or industrial cleaners, provides evidence of its efficacy. These studies often involve measuring performance metrics like cleaning efficiency, foam stability, and emulsification power. The compatibility of the branched-chain amine oxide with other ingredients in a formulation is also a critical factor that is assessed at this stage.

The insights gained from this fundamental research directly inform industrial process innovation in several ways:

Process Optimization: Understanding the reaction mechanism and kinetics of the amine oxide synthesis allows chemical engineers to design more efficient and safer large-scale production processes. This can include the development of continuous-flow reactors, improved catalysts, and more effective purification techniques.

New Applications: Fundamental research can uncover unique properties of this compound that open up new application areas. For instance, its potential use in enhanced oil recovery is an area of active research, where its surface activity and stability under harsh conditions could be highly beneficial. swansea.ac.uk

The following data table illustrates the progression from fundamental research findings to industrial process innovation for a branched-chain amine oxide like this compound.

Fundamental Research FindingIndustrial Process Innovation
Efficient laboratory synthesis route developed. Scale-up to cost-effective, high-yield industrial production.
Branched structure leads to lower viscosity in concentrated solutions. Development of highly concentrated, easy-to-handle liquid formulations. researchgate.net
Demonstrated synergy with anionic surfactants, reducing CMC. Formulation of more effective cleaning products with lower active ingredient levels.
Good performance in wetting and emulsification tests. Application in industrial cleaners, agricultural formulations, and personal care products.

Q & A

Q. Q: What validated methods exist for synthesizing high-purity N,N-Dimethyl-1-methyldodecylamine oxide (DDAO), and how are impurities quantified?

A: DDAO is synthesized via oxidation of N,N-dimethyldodecylamine using hydrogen peroxide under controlled pH (8–10) and temperature (60–80°C) . Purity validation typically employs reversed-phase HPLC with UV detection (λ = 210 nm) or LC-MS to quantify residual amine precursors and oxidation byproducts. Pharmacopeial standards require ≥98% purity for reagent-grade material , while commercial research-grade products may have ≥95% purity .

Basic Research: Solubility and Stability

Q. Q: How do experimental conditions affect the solubility and stability of DDAO in aqueous systems?

A: DDAO is hygroscopic and forms micelles above its critical micelle concentration (CMC ≈ 1–2 mM). While often labeled as "insoluble in water" , it exhibits temperature-dependent solubility: micelle formation improves solubility at 25–40°C. Stability is pH-sensitive; degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 10) conditions, releasing dimethylamine and dodecanol. Use phosphate buffers (pH 6–8) for long-term storage .

Advanced Research: Protein-Membrane Interactions

Q. Q: What methodological considerations are critical for using DDAO to solubilize membrane proteins without denaturation?

A: DDAO’s mild detergent properties make it suitable for extracting integral membrane proteins. Key steps:

  • Concentration Optimization : Use 1–5% (w/v) DDAO, balancing solubilization efficiency with protein stability.
  • CMC Adjustment : Below CMC, monomeric DDAO preserves protein activity; above CMC, micelles disrupt lipid bilayers.
  • Post-Solubization Removal : Dialysis or size-exclusion chromatography to eliminate DDAO before structural studies (e.g., cryo-EM). Validate protein integrity via circular dichroism (CD) spectroscopy .

Advanced Research: Data Contradictions in Micellar Behavior

Q. Q: How can discrepancies in reported CMC values for DDAO be resolved in experimental designs?

A: Literature CMC values vary (0.8–2.5 mM) due to:

  • Ionic Strength : Higher salt concentrations lower CMC (e.g., 150 mM NaCl reduces CMC by ~30%).
  • Temperature : CMC decreases linearly with temperature (e.g., from 1.5 mM at 20°C to 0.9 mM at 40°C).
  • Purity : Residual amines or solvents in lower-purity batches alter micellization.
    To reconcile data, standardize buffer composition and use pyrene fluorescence assays for CMC determination .

Advanced Research: Environmental Applications

Q. Q: What mechanisms explain DDAO’s role in enhancing biodegradation of hydrophobic pollutants?

A: DDAO increases pollutant bioavailability via:

  • Micellar Encapsulation : Hydrophobic pollutants partition into DDAO micelles, reducing aqueous-phase toxicity to microbes.
  • Membrane Permeabilization : Enhances microbial uptake of contaminants by modifying cell membrane fluidity.
    Validate using respirometry (OECD 301F) or GC-MS to track degradation intermediates. Note that DDAO itself is biodegradable (70–90% in 28 days via OECD 301B tests) .

Methodological Pitfalls: Analytical Interference

Q. Q: How does DDAO interfere with UV-Vis or fluorescence-based assays, and how can this be mitigated?

A: DDAO absorbs at 210–230 nm (amide bond) and may quench fluorescence via collisional quenching. Mitigation strategies:

  • Dilution : Reduce DDAO concentration below 0.1% (w/v) to minimize background.
  • Blank Correction : Include DDAO-only controls in spectrophotometric assays.
  • Alternative Detergents : Use n-dodecyl-β-D-maltoside (DDM) for UV-sensitive assays .

Safety and Handling

Q. Q: What are the critical safety protocols for handling DDAO in laboratory settings?

A:

  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Incompatibilities : Reacts with strong oxidizers (e.g., HNO₃) to release toxic NOx gases. Neutralize spills with 5% acetic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.